Benzamide, N-tetrahydrofurfuryl-3-methoxy-
Overview
Description
Benzamide, N-tetrahydrofurfuryl-3-methoxy-: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.2790 g/mol It is a derivative of benzamide, where the amide nitrogen is substituted with a tetrahydrofurfuryl group and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-tetrahydrofurfuryl-3-methoxy- typically involves the reaction of benzoyl chloride with N-tetrahydrofurfurylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with methoxyamine hydrochloride to introduce the methoxy group at the third position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, N-tetrahydrofurfuryl-3-methoxy- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, N-tetrahydrofurfuryl-3-methoxy- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to modulate enzyme activity makes it a promising candidate for the treatment of various diseases .
Industry: In the industrial sector, Benzamide, N-tetrahydrofurfuryl-3-methoxy- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Benzamide, N-tetrahydrofurfuryl-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This interaction can lead to various physiological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-tetrahydrofurfurylbenzamide: Similar structure but without the methoxy group.
3-methoxybenzamide: Similar structure but without the tetrahydrofurfuryl group.
Uniqueness: Benzamide, N-tetrahydrofurfuryl-3-methoxy- is unique due to the presence of both the tetrahydrofurfuryl and methoxy groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-methoxy-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-5-2-4-10(8-11)13(15)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNMRTSCFAKPIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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